molecular formula C21H13F7N4O2 B11513010 7-(2-fluorophenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(2-fluorophenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11513010
M. Wt: 486.3 g/mol
InChI Key: MLGYBVWTSOMBQS-UHFFFAOYSA-N
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Description

7-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactionsThe trifluoromethyl groups are usually added through nucleophilic substitution reactions using reagents like trifluoromethyl phenyl sulfone .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of fluorinated compounds.

Scientific Research Applications

7-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: is similar to other fluorinated pyrimido[4,5-d][1,3]diazine derivatives.

    Trifluoromethyl phenyl sulfone: Used in similar nucleophilic substitution reactions.

Uniqueness

The uniqueness of 7-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C21H13F7N4O2

Molecular Weight

486.3 g/mol

IUPAC Name

7-(2-fluorophenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H13F7N4O2/c1-10-6-8-11(9-7-10)32-16-14(17(33)30-18(32)34)19(20(23,24)25,21(26,27)28)31-15(29-16)12-4-2-3-5-13(12)22/h2-9H,1H3,(H,29,31)(H,30,33,34)

InChI Key

MLGYBVWTSOMBQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CC=C4F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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